Butyl 3-(2-methoxyphenyl)prop-2-enoate
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Overview
Description
Butyl 3-(2-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to the ester functional group, along with a 2-methoxyphenyl group attached to the prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, washed, and purified to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(2-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of 3-(2-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2-methoxyphenyl)propan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Butyl 3-(2-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and formulation.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Butyl 3-(2-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The aromatic ring can participate in various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methoxyphenyl)prop-2-enoate
- Ethyl 3-(2-methoxyphenyl)prop-2-enoate
- Propyl 3-(2-methoxyphenyl)prop-2-enoate
Uniqueness
Butyl 3-(2-methoxyphenyl)prop-2-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Properties
CAS No. |
108011-68-3 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
butyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-11-17-14(15)10-9-12-7-5-6-8-13(12)16-2/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
OGSFHDJPDOZPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1OC |
Origin of Product |
United States |
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